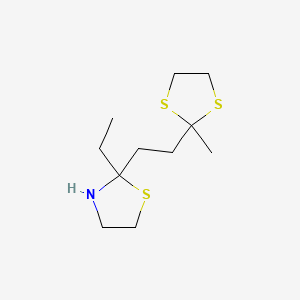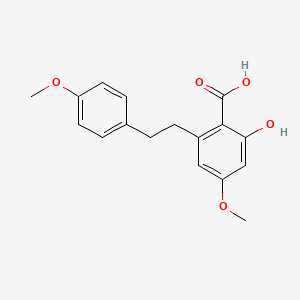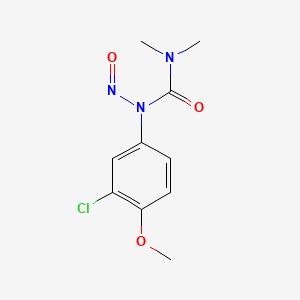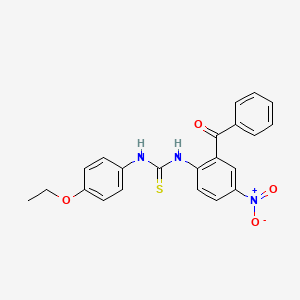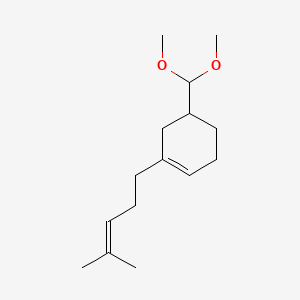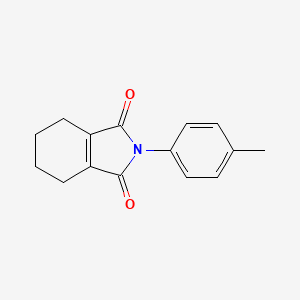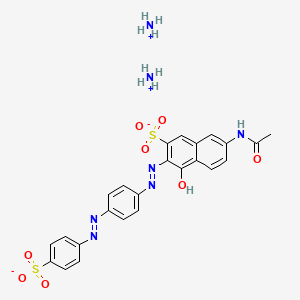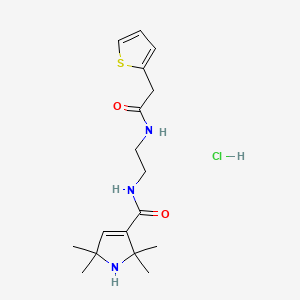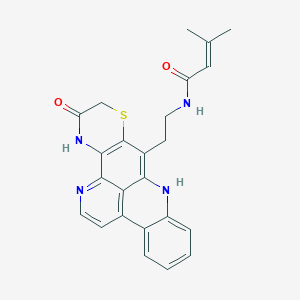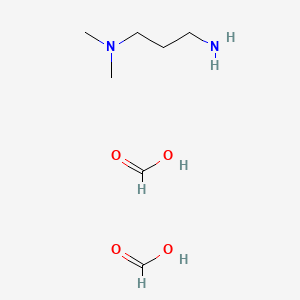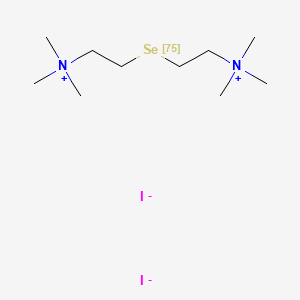
Bistaes
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bistaes is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bistaes typically involves a multi-step process that includes the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires the use of specialized equipment such as reactors, distillation columns, and purification systems. The process is optimized to maximize efficiency and minimize waste, ensuring that the production is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Bistaes undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions might involve the use of hydrogen gas and a metal catalyst.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Bistaes has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, this compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, research focuses on its therapeutic potential and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bistaes involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways
Comparison with Similar Compounds
Bistaes can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar reactivity. The comparison can focus on differences in stability, reactivity, and specific applications. For example, while some compounds may share similar functional groups, this compound might exhibit superior stability or a broader range of reactivity, making it more versatile for certain applications.
Properties
CAS No. |
74496-65-4 |
|---|---|
Molecular Formula |
C10H26I2N2Se |
Molecular Weight |
503.06 g/mol |
IUPAC Name |
trimethyl-[2-[2-(trimethylazaniumyl)ethyl(75Se)selanyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C10H26N2Se.2HI/c1-11(2,3)7-9-13-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2/i13-4;; |
InChI Key |
GOPUWTHRMJXRPC-FCVBQIDSSA-L |
Isomeric SMILES |
C[N+](C)(C)CC[75Se]CC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CC[Se]CC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


